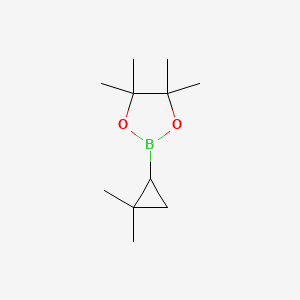
tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate” likely belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl halides undergo solvolysis reactions . The synthesis of these compounds often involves the use of tert-butyl groups as they can modulate the self-assembly behavior of organic molecules on surfaces .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as gas-phase electron diffraction and quantum chemical calculations . These methods have been used to determine the structure of similar compounds like tert-butylazide .properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate involves the condensation of ethyl acetoacetate with tert-butyl 2-oxocyclopentanecarboxylate, followed by cyclization and dehydration to form the desired product.", "Starting Materials": [ "Ethyl acetoacetate", "Tert-butyl 2-oxocyclopentanecarboxylate", "Sodium ethoxide", "Acetic acid", "Ethanol", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add tert-butyl 2-oxocyclopentanecarboxylate to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add acetic acid to the reaction mixture to quench the reaction.", "Step 4: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 5: Dry the organic layer with sodium chloride and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux for 2 hours to cyclize the product.", "Step 7: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 8: Dry the organic layer with sodium chloride and evaporate the solvent to obtain the crude product.", "Step 9: Dissolve the crude product in ethanol and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux for 2 hours to dehydrate the product.", "Step 10: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 11: Dry the organic layer with sodium chloride and evaporate the solvent to obtain the final product, tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate." ] } | |
CAS RN |
2225181-80-4 |
Product Name |
tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate |
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.3 |
Purity |
80 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



